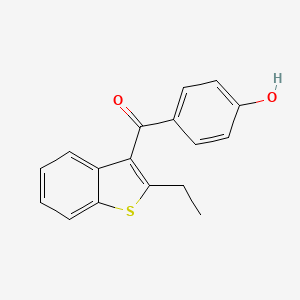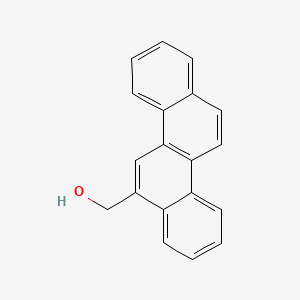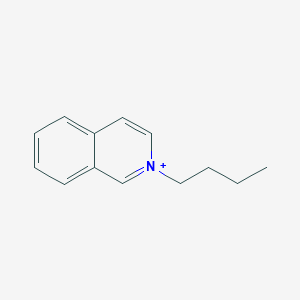
Isoquinolinium, 2-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-butyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives, including isoquinolinium salts, are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolinium, 2-butyl- can be synthesized through the quaternization of isoquinoline with 2-butyl halides. This reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of isoquinolinium, 2-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions include isoquinolinium N-oxide, reduced isoquinoline derivatives, and various substituted isoquinolinium salts .
Scientific Research Applications
Isoquinolinium, 2-butyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolinium, 2-butyl- involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its anti-malarial properties and used in the synthesis of chloroquine.
Pyridine: A basic heterocyclic organic compound used as a precursor to agrochemicals and pharmaceuticals.
Uniqueness
Isoquinolinium, 2-butyl- stands out due to its unique combination of properties, including its ability to act as a fluorescent probe and its potential therapeutic applications. Its structural modifications, such as the addition of the 2-butyl group, enhance its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
46316-04-5 |
|---|---|
Molecular Formula |
C13H16N+ |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-butylisoquinolin-2-ium |
InChI |
InChI=1S/C13H16N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-8,10-11H,2-3,9H2,1H3/q+1 |
InChI Key |
QIPOHFUODFGVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


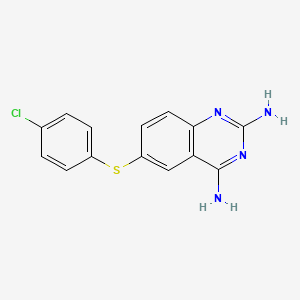
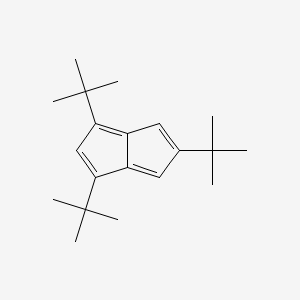
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

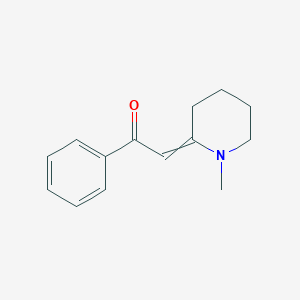
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
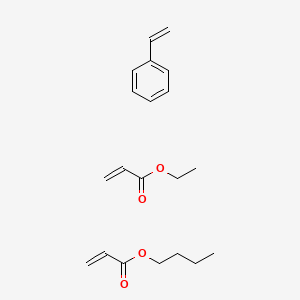
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
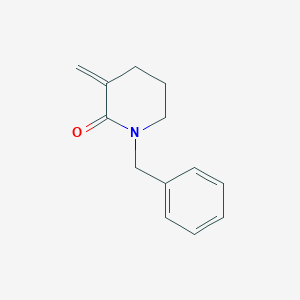
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
